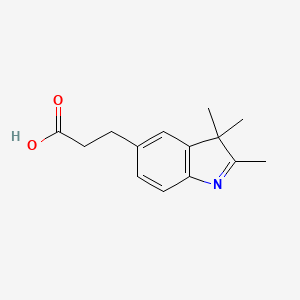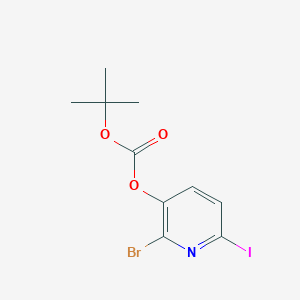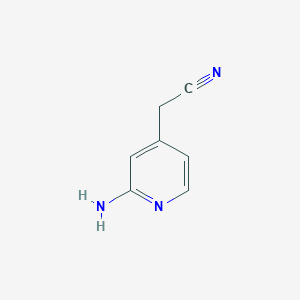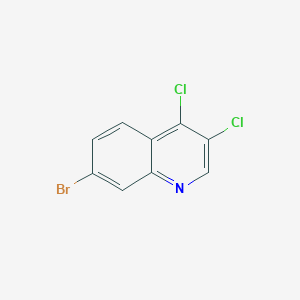
7-Bromo-3,4-dichloroquinoline
Descripción general
Descripción
7-Bromo-3,4-dichloroquinoline is a chemical compound that belongs to the class of halogenated quinolines . It has an empirical formula of C9H4BrCl2N and a molecular weight of 276.94 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-3,4-dichloroquinoline can be represented by the SMILES stringClC1=C(Cl)C=NC2=CC(Br)=CC=C21 . This indicates the presence of a bromine atom and two chlorine atoms attached to a quinoline ring. Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromo-3,4-dichloroquinoline are not available, it’s worth noting that quinoline derivatives are often used in the synthesis of various pharmaceutical compounds .Aplicaciones Científicas De Investigación
Antitumor Applications
- Quinoline derivatives, including those related to 7-Bromo-3,4-dichloroquinoline, show promise as antitumor drugs. A study highlighted the cytotoxicity of these compounds against various human cancer cell lines, indicating their potential in cancer treatment (Kouznetsov et al., 2016).
Synthesis Methods
- Research on the synthesis of chloro compounds from corresponding bromo derivatives in pyridine and quinoline series, including 7-bromo-3,4-dichloroquinoline, demonstrates efficient conversion methods, expanding the scope of chemical reactions in this domain (Mongin et al., 1996).
Biological Activities
- Studies on 4-aminoquinoline analogues and their platinum(II) complexes, derived from 7-bromo-3,4-dichloroquinoline, reveal significant antileishmanial and antitubercular activities, highlighting the therapeutic potential of these compounds (Carmo et al., 2011).
- 7-Bromo-3,4-dichloroquinoline derivatives have been studied for their antimalarial activity, with some showing superior activity to established antimalarials against certain strains of Plasmodium (Scott et al., 1988).
Photolabile Protecting Groups
- Brominated hydroxyquinoline, a related compound, has been developed as a photolabile protecting group with sensitivity to multiphoton excitation, making it useful in the study of biological messengers (Fedoryak & Dore, 2002).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s hazardous if swallowed or if it comes into contact with the eyes, and it may cause long-term adverse effects in the aquatic environment .
Propiedades
IUPAC Name |
7-bromo-3,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUWRHDAJXUPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671177 | |
| Record name | 7-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021435-01-7 | |
| Record name | 7-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




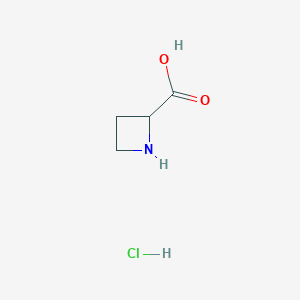
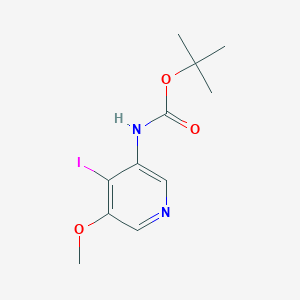
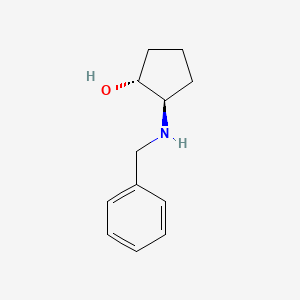


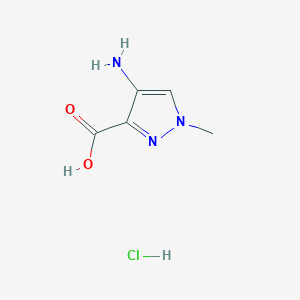
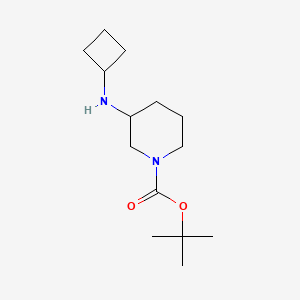
![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
